molecular formula C13H10ClN3O B2384254 6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide CAS No. 1311938-26-7

6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide

Cat. No.: B2384254
CAS No.: 1311938-26-7
M. Wt: 259.69
InChI Key: HWRJKWJGXNTJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Methylation: The final step involves the methylation of the amide group using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. It also affects various signaling pathways, including the inhibition of protein kinases, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but differs in its side chain structure.

    Quinoline N-oxides: These compounds have an oxygen atom attached to the nitrogen in the quinoline ring, leading to different chemical and biological properties.

    Quinoline Carboxamides: Similar to this compound, these compounds have carboxamide groups but may differ in their substituents, leading to variations in their biological activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

6-chloro-N-(cyanomethyl)-N-methylquinoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-17(6-4-15)13(18)11-8-10(14)7-9-3-2-5-16-12(9)11/h2-3,5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRJKWJGXNTJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C2C(=CC(=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.